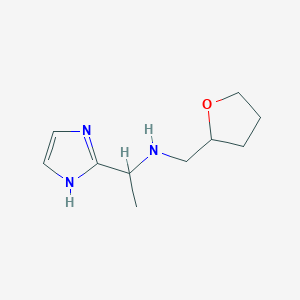

1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethanamine

Beschreibung

1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethanamine is a heterocyclic amine comprising an imidazole ring linked to an ethanamine backbone, with a tetrahydrofuran (THF)-derived substituent at the terminal nitrogen. The imidazole moiety is a five-membered aromatic ring with two nitrogen atoms, contributing to hydrogen bonding and π-π stacking interactions.

Eigenschaften

Molekularformel |

C10H17N3O |

|---|---|

Molekulargewicht |

195.26 g/mol |

IUPAC-Name |

1-(1H-imidazol-2-yl)-N-(oxolan-2-ylmethyl)ethanamine |

InChI |

InChI=1S/C10H17N3O/c1-8(10-11-4-5-12-10)13-7-9-3-2-6-14-9/h4-5,8-9,13H,2-3,6-7H2,1H3,(H,11,12) |

InChI-Schlüssel |

NOGWKBQXESZKJE-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1=NC=CN1)NCC2CCCO2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethanamine typically involves the reaction of an imidazole derivative with a tetrahydrofuran-based reagent. One common method involves the use of 2-bromoethylamine hydrobromide and 2-tetrahydrofuranylmagnesium bromide under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethanamine can undergo various types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.

Major Products

Oxidation: Imidazole N-oxides.

Reduction: Corresponding amines.

Substitution: Halogenated imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethanamine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethanamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, making it useful in coordination chemistry. Additionally, the compound can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Table 1: Key Structural and Physicochemical Comparisons

Research Findings

- Receptor Binding: Imidazole derivatives often target histamine or serotonin receptors. While NBOMes exhibit high 5-HT₂A affinity (EC₅₀ ≈ 0.1–1 nM ), the target compound’s THF group may shift selectivity toward other GPCRs (e.g., histamine H₃ or adenosine receptors) .

- Coordination Chemistry :

- Similar Schiff base ligands (e.g., in ) demonstrate utility in forming stable metal complexes. The target compound’s amine and imidazole groups could act as bidentate ligands for Cu(II) or Zn(II) ions in catalytic systems .

Biologische Aktivität

1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound has the molecular formula C12H21N3O and a molecular weight of 223.31 g/mol. Its structure features an imidazole ring and a tetrahydrofuran moiety, which are critical for its biological activity.

Synthesis Overview:

- The synthesis typically involves the reaction of imidazole derivatives with tetrahydrofuran-based reactants under controlled conditions.

- Common solvents include dichloromethane or ethanol, with catalysts like triethylamine facilitating the reaction at room temperature or slightly elevated temperatures.

The biological activity of 1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethanamine is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, thus modulating their activity. This is particularly significant in pathways related to cancer and inflammation.

- Receptor Modulation : It can also act on receptors involved in neurotransmission and other physiological processes.

Anticancer Activity

Research indicates that compounds similar to 1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethanamine exhibit anticancer properties through various mechanisms:

- Cytotoxicity : Studies have shown that derivatives can induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells, demonstrating higher cytotoxicity compared to standard chemotherapeutics like bleomycin .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethanamine | FaDu | TBD |

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties:

- Inhibition of Pro-inflammatory Cytokines : In vitro studies suggest that it can reduce levels of pro-inflammatory cytokines in activated macrophages, indicating potential therapeutic applications in inflammatory diseases .

| Compound | Cytokine Inhibition | IC50 (µM) | Reference |

|---|---|---|---|

| 1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethanamine | TNF-alpha | TBD |

Case Studies and Research Findings

Several case studies highlight the biological activities of this compound:

- Cancer Therapy : A study demonstrated that imidazole-based compounds could inhibit specific pathways involved in tumor growth, leading to reduced proliferation rates in cultured cancer cells .

- Inflammation Models : In animal models, compounds similar to this one have shown promise in reducing inflammation markers and improving symptoms associated with inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.